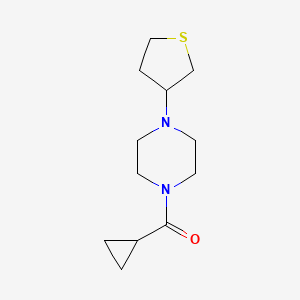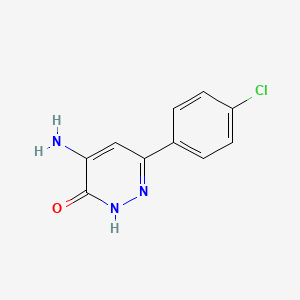
1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” is a chemical compound that contains a total of 44 bonds, including 21 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 six-membered rings, 2 tertiary amide(s) (aliphatic), and 1 secondary .
Synthesis Analysis
The synthesis of piperazine derivatives, which “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” is a part of, has been a topic of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” includes a three-membered cyclopropane ring and two six-membered rings, one of which is a piperazine ring .
Chemical Reactions Analysis
The chemical reactivity of piperazine-based synthons, which “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” is a part of, facilitates its insertion into the molecule .
Scientific Research Applications
Synthesis and Crystal Structure
- A study by (Bhat et al., 2017) detailed the synthesis of a compound related to piperazine, which included cyclohexyl thiol in its structure. This compound exhibited NH O hydrogen bonding and was characterized for its physico-chemical and spectral properties. It crystallizes in an orthorhombic system, showcasing the structural versatility of piperazine derivatives.
Anticancer and Antituberculosis Applications
- In research by (Mallikarjuna et al., 2014), derivatives of piperazine were synthesized and found to have significant anticancer and antituberculosis activities. This highlights the potential medicinal applications of piperazine derivatives in treating serious diseases.
Antibacterial and Biofilm Inhibition
- A study by (Mekky & Sanad, 2020) focused on novel piperazine-linked compounds exhibiting strong antibacterial efficacies and biofilm inhibition activities. This research underscores the role of piperazine derivatives in developing new antibacterial agents.
Piperazine in Medicinal Chemistry
- Research by (Mordini et al., 2014) discussed the stereoselective synthesis of polysubstituted piperazines and oxopiperazines. These compounds are important in medicinal chemistry, with their stereochemistry significantly influencing biological activity.
Anti-mycobacterial Activity
- A comprehensive review by (Girase et al., 2020) highlighted the anti-mycobacterial properties of piperazine and its analogues. The review focused on the structure-activity relationship of these compounds, emphasizing their importance in developing treatments for tuberculosis.
Mechanism of Action
While the specific mechanism of action for “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” is not available, piperazine, a component of the compound, is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Future Directions
The future directions for “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” and similar compounds could involve further exploration of their synthesis methods, potential applications, and safety profiles. As piperazine is a common component in many biologically active compounds, there is potential for “1-Cyclopropanecarbonyl-4-(thiolan-3-yl)piperazine” to be used in various applications, depending on its specific properties .
properties
IUPAC Name |
cyclopropyl-[4-(thiolan-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c15-12(10-1-2-10)14-6-4-13(5-7-14)11-3-8-16-9-11/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDWVOHJCQEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2434291.png)
![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)
![N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2434295.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)
![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione](/img/structure/B2434300.png)

![5-((4-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434305.png)
![6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2434307.png)


![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2434312.png)
![6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one](/img/structure/B2434313.png)
